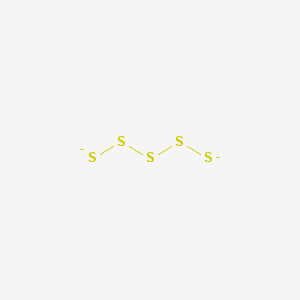
Pentasulfide-sulfur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasulfide-Sulfur, also known as phosphorus pentasulfide, is an inorganic compound with the molecular formula P4S10. This yellow solid is one of the two commercially significant phosphorus sulfides. It is often used in various industrial applications due to its unique chemical properties .
Preparation Methods
Pentasulfide-Sulfur can be synthesized through several methods:
Reaction of Liquid White Phosphorus with Sulfur: This method involves reacting liquid white phosphorus (P4) with sulfur at temperatures above 300°C.
Reaction with Ferrophosphorus: An alternative method involves reacting elemental sulfur or pyrite (FeS2) with ferrophosphorus, a crude form of Fe2P, which is a byproduct of white phosphorus production from phosphate rock.
Chemical Reactions Analysis
Pentasulfide-Sulfur undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It is widely used as a thionating agent, converting oxo groups to thio groups in organic compounds.
Hydrolysis: It hydrolyzes in water to form phosphoric acid and hydrogen sulfide.
Common reagents used in these reactions include alcohols, DMSO, and DMF. Major products formed from these reactions include various phosphorus oxides, lower phosphorus sulfides, and thio-substituted organic compounds .
Scientific Research Applications
Pentasulfide-Sulfur has numerous scientific research applications:
Medicine: It is involved in the production of various medicinal compounds.
Mechanism of Action
The mechanism of action of Pentasulfide-Sulfur involves its ability to act as a thionating agent. It transforms oxo groups to thio groups, which are crucial functional groups in various organic reactions. This transformation is facilitated by the compound’s unique molecular structure, which allows it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Pentasulfide-Sulfur can be compared with other phosphorus sulfides, such as:
Phosphorus Sesquisulfide (P4S3): Used in the production of "strike anywhere matches".
Diphosphorus Trisulfide (P2S3): Another phosphorus sulfide with different chemical properties and applications.
Other Phosphorus Sulfides: Including P4S4, P4S5, P4S6, P4S7, P4S8, and P4S9, which have varying structures and uses.
This compound is unique due to its widespread use as a thionating agent and its significant role in industrial applications.
Properties
Molecular Formula |
S5-2 |
|---|---|
Molecular Weight |
160.3 g/mol |
InChI |
InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-2 |
InChI Key |
FBNHIFPJXGPDIP-UHFFFAOYSA-L |
SMILES |
[S-]SSS[S-] |
Canonical SMILES |
[S-]SSS[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)
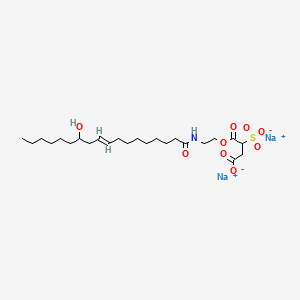



![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)
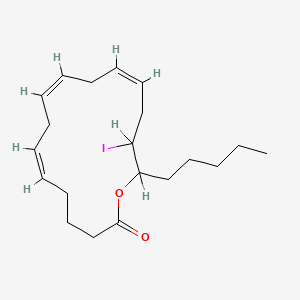
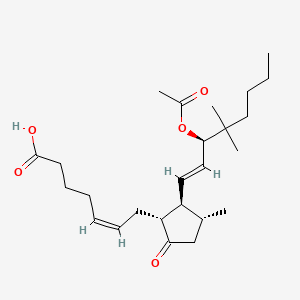
![methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B1240251.png)

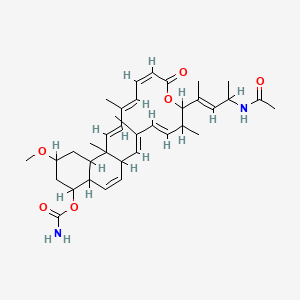
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)


